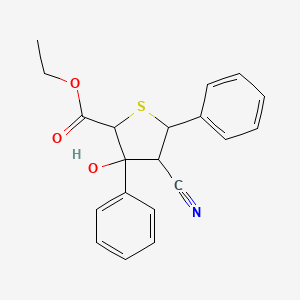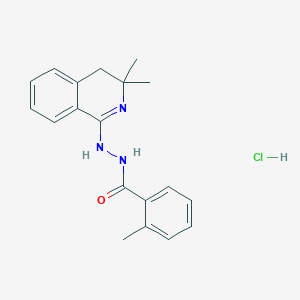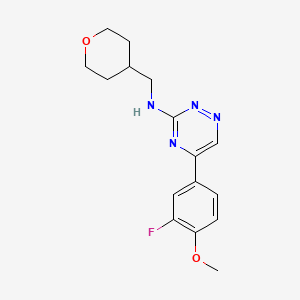![molecular formula C18H17N3O5 B5139858 2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid, commonly known as NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
NPB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. NPB has also been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacteria and fungi. Additionally, NPB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of NPB is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. NPB has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPB has been found to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. NPB has also been found to have antimicrobial properties, with studies showing that it can inhibit the growth of various bacteria and fungi. Additionally, NPB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
NPB has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. Additionally, NPB has been found to be stable under various conditions, making it suitable for use in a range of experiments. However, NPB has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of NPB. One potential area of research is the development of NPB-based drugs for the treatment of cancer, inflammatory diseases, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of NPB and its effects on various cellular processes. Finally, more research is needed to explore the potential applications of NPB in other fields of scientific research, such as materials science and nanotechnology.
合成法
NPB can be synthesized through a multi-step process involving the reaction of 3-nitro-4-(1-piperazinyl)benzoic acid with thionyl chloride, followed by the addition of 2-amino benzoic acid. The resulting compound is then purified through recrystallization.
特性
IUPAC Name |
2-(3-nitro-4-piperazin-1-ylbenzoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17(13-3-1-2-4-14(13)18(23)24)12-5-6-15(16(11-12)21(25)26)20-9-7-19-8-10-20/h1-6,11,19H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACVSJWFFWHLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Nitro-4-(1-piperazinyl)benzoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)

![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)

![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)


![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)